molecular formula C16H12F2N2O3 B2982824 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-19-7

2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2982824
CAS No.: 922056-19-7
M. Wt: 318.28
InChI Key: RMBKVBYOBUUGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of benzamide derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,6-difluorobenzoyl chloride with 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, implementing continuous flow chemistry for efficiency, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at specific sites on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Reduced analogs of the compound.

  • Substitution: : Substituted benzamide derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is compared with other similar benzamide derivatives, highlighting its uniqueness. Similar compounds include:

  • 2,6-Difluorobenzamide: : A simpler benzamide derivative without the oxazepine ring.

  • N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide: : A related compound without the fluorine atoms.

The presence of fluorine atoms in 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide enhances its chemical stability and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2,6-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-11-2-1-3-12(18)14(11)16(22)20-9-4-5-13-10(8-9)15(21)19-6-7-23-13/h1-5,8H,6-7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKVBYOBUUGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.